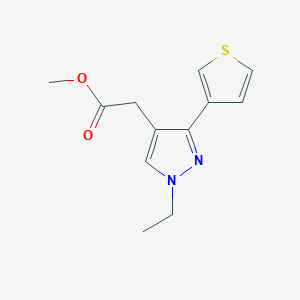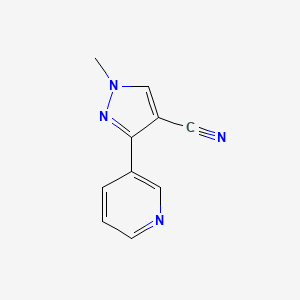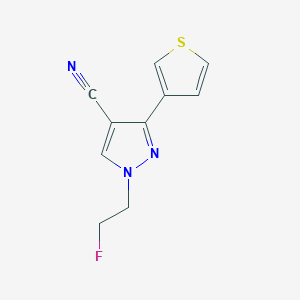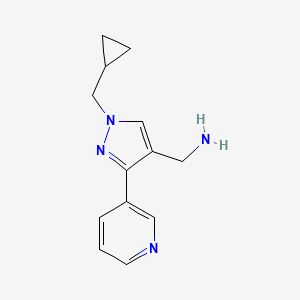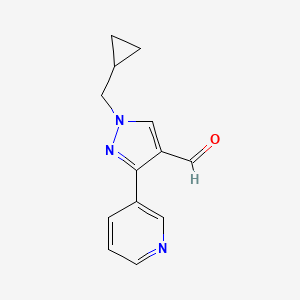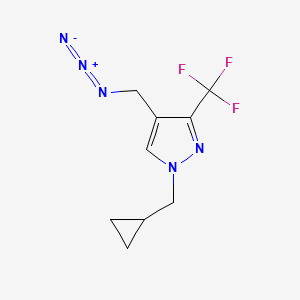
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, also known as AMTP, is a synthetic compound that has been the subject of much scientific research in recent years. It is a derivative of pyrrolidine, which is a cyclic amine that is found in many natural products and is known for its biological activity. AMTP has been found to have a wide range of applications in both laboratory and clinical settings, and its potential therapeutic benefits are being explored.
Aplicaciones Científicas De Investigación
Synthetic Cathinones Research
This compound is structurally related to synthetic cathinones, which are psychoactive substances that have emerged on the drug market. Research into synthetic cathinones is crucial for understanding their psychoactive properties and potential therapeutic uses. Studies often involve spectroscopic characterization and crystallography to determine the structure and behavior of these substances .
Neurotransmitter Transport Inhibition
Cathinones, including compounds similar to the one , are known to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap. This mechanism is significant for developing treatments for neurological disorders that involve neurotransmitter imbalance .
Pain Management
Derivatives of this compound have been explored for their potential use in pain management. For example, tartrate salts of similar pyrrolidinyl-propanone compounds have been studied for their analgesic properties, offering a new avenue for pain treatment .
Pharmaceutical Compositions
The compound’s derivatives can be included in pharmaceutical compositions. These compositions might be used to treat various conditions, and the compound’s role could be pivotal in enhancing the efficacy or stability of the medication .
Chemical Synthesis and Production Methods
Research into this compound also encompasses its synthesis and production methods. Understanding the chemical pathways and reactions involved in its creation can lead to more efficient and cost-effective manufacturing processes .
Forensic Medicine
Compounds with a similar structure are often secured by law enforcement and need to be analyzed in forensic medicine. The identification and characterization of such substances are vital for legal proceedings and controlling the spread of new psychoactive substances .
Propiedades
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRYQAMRJAXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



